Molecular Weight and Lipophilicity Differentiation from Simpler N-Methylpiperidine Amino Alcohols
4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol (MW 228.37 g/mol) carries a 56.1 Da molecular weight increase over the simpler in-class analog 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (MW 172.27 g/mol; CAS 1153893-89-0) [1]. This mass difference arises from the replacement of a propanol backbone with a 4,4-dimethylpentan-2-ol backbone, adding four methylene equivalents and a geminal dimethyl group. The computed XLogP3 of the simpler analog is 0.1 [1], whereas the estimated XLogP of the target compound falls in the range of 1.8–2.2 based on fragment-based additivity, representing an approximately 1.7–2.1 log unit increase in lipophilicity. This shift places the target compound beyond the typical oral bioavailability-optimal logP range (1–3) into a moderately lipophilic domain more suitable for CNS-targeted or membrane-associated applications [2].
| Evidence Dimension | Molecular weight and estimated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW: 228.37 g/mol; Estimated XLogP: ~1.8–2.2 |
| Comparator Or Baseline | 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol (CAS 1153893-89-0): MW 172.27 g/mol; XLogP3: 0.1 (PubChem computed) |
| Quantified Difference | ΔMW: +56.1 g/mol (+32.6%); ΔXLogP: +1.7–2.1 log units (estimated) |
| Conditions | Physicochemical property comparison based on PubChem computed data (comparator) and fragment-based estimation (target); no experimental logP determination available for the target compound. |
Why This Matters
The substantial lipophilicity difference alters predicted membrane permeability, CNS penetration potential, and non-specific protein binding, making the target compound suitable for applications where higher logP is a deliberate design feature.
- [1] PubChem. 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol. CID 43499738. Molecular Weight: 172.27 g/mol. XLogP3-AA: 0.1. CAS 1153893-89-0. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Context: logP and drug-likeness framework. View Source
